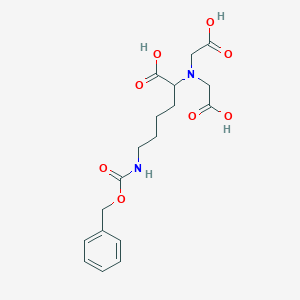

N-(5-Carbobenzyloxyamino)-1-carboxypentyl)iminodiacetic Acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-[bis(carboxymethyl)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O8/c21-15(22)10-20(11-16(23)24)14(17(25)26)8-4-5-9-19-18(27)28-12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,19,27)(H,21,22)(H,23,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKSASMXBVVMAAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396120 | |

| Record name | STK366790 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209052-01-7 | |

| Record name | STK366790 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(5-Carbobenzyloxyamino)-1-carboxypentyl)iminodiacetic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(5-Carbobenzyloxyamino)-1-carboxypentyl)iminodiacetic acid, a key intermediate in the development of advanced chelating agents and bioconjugates. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic pathways, reaction mechanisms, and experimental protocols. Particular emphasis is placed on the strategic application of protecting groups and the optimization of reaction conditions to ensure high yield and purity. This guide also presents a comparative analysis of different synthetic strategies, providing the reader with the critical insights necessary for methodological selection and troubleshooting.

Introduction: The Significance of Lysine-Derived Chelators

This compound is a derivative of the amino acid L-lysine, featuring a dicarboxymethylated α-amino group and a carbobenzyloxy (Cbz)-protected ε-amino group. The iminodiacetic acid (IDA) moiety is a well-established chelating agent with a high affinity for various metal ions.[1] This property makes lysine-derived IDA compounds valuable scaffolds in numerous biomedical applications, including:

-

Radiopharmaceuticals: The chelation of radioactive isotopes for diagnostic imaging and targeted radiotherapy.[2]

-

Bioconjugation: Serving as a linker for attaching proteins, peptides, or other biomolecules to surfaces or nanoparticles.

-

Affinity Chromatography: The immobilization of metal ions for the purification of histidine-tagged proteins.

The strategic protection of the ε-amino group with the Cbz group allows for selective modification of the IDA portion of the molecule, making it a versatile building block in multi-step synthetic processes.

Strategic Considerations in the Synthesis

The synthesis of this compound necessitates a careful consideration of protecting group strategy to differentiate the two amino groups of the lysine backbone. Two primary synthetic routes are viable:

-

Route A: Dicarboxymethylation of the α-amino group of L-lysine, followed by the protection of the ε-amino group.

-

Route B: Initial protection of the ε-amino group of L-lysine, followed by dicarboxymethylation of the α-amino group.

This guide will primarily focus on a detailed protocol for Route A, for which more extensive experimental data is available in the scientific literature. A discussion of Route B will be provided for comparative purposes.

Primary Synthetic Route: From L-Lysine to the Final Product

The preferred synthetic pathway involves a two-step process, starting with the synthesis of the key intermediate, Nα,Nα-bis(carboxymethyl)-L-lysine.

Caption: Overall workflow of the primary synthetic route.

Step 1: Synthesis of Nα,Nα-bis(carboxymethyl)-L-lysine

The initial step involves the selective dicarboxymethylation of the α-amino group of L-lysine. This reaction is a nucleophilic substitution where the α-amino group displaces the chlorine atoms from two molecules of chloroacetic acid.

Reaction Mechanism:

Sources

N-(5-Carbobenzyloxyamino)-1-carboxypentyl)iminodiacetic Acid properties

An In-Depth Technical Guide to N-(5-Carbobenzyloxyamino)-1-carboxypentyl)iminodiacetic Acid: Properties, Synthesis, and Core Applications

This guide provides a comprehensive technical overview of this compound, a specialized chemical compound pivotal to advancements in biotechnology, diagnostics, and drug development. Known more systematically as Nε-benzyloxycarbonyl-Nα,Nα-bis(carboxymethyl)-L-lysine, and often abbreviated as Cbz-Lys-NTA, this molecule merges the structural features of a protected amino acid with the functional power of a metal-ion chelator. Its primary role is to serve as a highly specific and reversible anchoring point for recombinant proteins, enabling precise control over their immobilization on a variety of surfaces. This document will explore its fundamental properties, the mechanism behind its function, its chemical synthesis, and its practical application in the laboratory.

Core Identity and Physicochemical Properties

Cbz-Lys-NTA is a derivative of the natural amino acid L-lysine. Its structure is distinguished by three key components: the L-lysine backbone, a nitrilotriacetic acid (NTA) moiety attached to the alpha-amino group (Nα), and a benzyloxycarbonyl (Cbz or Z) protecting group on the epsilon-amino group (Nε). This unique architecture makes it an invaluable reagent for surface chemistry and bioconjugation. The Cbz group provides chemical stability and is a common protecting group in peptide synthesis, while the NTA head is the functional core for its chelating activity.

Table 1: Physicochemical Properties of Cbz-Lys-NTA

| Property | Value | Reference(s) |

| Systematic Name | Nε-benzyloxycarbonyl-Nα,Nα-bis(carboxymethyl)-L-lysine | - |

| CAS Number | 113231-04-2 | [1] |

| Molecular Formula | C18H24N2O8 | [1] |

| Molecular Weight | 396.39 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 173-175°C | [2] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol | [2] |

| Storage Conditions | Hygroscopic; store at -20°C under an inert atmosphere | [2] |

The Core Mechanism: High-Affinity Metal Chelation for Protein Capture

The functionality of Cbz-Lys-NTA is rooted in the principles of Immobilized Metal Affinity Chromatography (IMAC). The NTA group is a tetradentate chelating agent, meaning it can form four coordinate bonds with a single metal ion.[3] This capability is harnessed to capture proteins that have been genetically engineered to include a polyhistidine tag (His-tag), a sequence of six or more histidine residues.

The process unfolds in two stages:

-

Metal Ion Chelation: The NTA moiety readily chelates a divalent transition metal cation, most commonly Nickel (Ni²⁺) or Cobalt (Co²⁺). This forms a stable hexagonal complex where four of the metal's six coordination sites are occupied by the NTA ligand.[3][4]

-

His-Tag Coordination: The remaining two coordination sites on the metal ion are available to bind with high specificity to the imidazole side chains of the histidine residues in a His-tag.[3][5] This interaction is both selective and reversible.

The affinity between a single NTA-metal complex and a standard hexahistidine tag is moderate, with a dissociation constant (KD) in the micromolar range (~10 µM).[6] However, when multiple NTA ligands are presented on a surface, they can engage a single His-tag in a multivalent interaction, dramatically increasing the binding strength to the nanomolar or even sub-nanomolar range.[6] This strong, yet reversible, binding allows for the stable immobilization of proteins, which can later be released by introducing a high concentration of a competing agent, such as imidazole, that displaces the His-tag from the NTA-metal complex.[5]

Synthesis and Functionalization Workflow

The synthesis of Cbz-Lys-NTA is a multi-step process that relies on established principles of amino acid chemistry, particularly the use of protecting groups to ensure regioselectivity. The general strategy involves first protecting the more reactive epsilon-amino group of L-lysine, followed by the modification of the alpha-amino group.

Representative Synthesis Protocol

This protocol is a representative methodology based on standard organic synthesis techniques for creating lysine derivatives.[6][7][8]

-

Nε-Protection of L-Lysine:

-

Dissolve L-lysine hydrochloride in an aqueous basic solution (e.g., sodium hydroxide).

-

Cool the solution in an ice bath.

-

Slowly add benzyl chloroformate (Cbz-Cl) dropwise while vigorously stirring and maintaining a basic pH.

-

Allow the reaction to proceed for several hours at room temperature.

-

Acidify the solution to precipitate the Nε-Cbz-L-lysine product.

-

Filter, wash, and dry the product. This step selectively protects the Nε-amino group.[9]

-

-

Nα-Carboxymethylation:

-

Dissolve the Nε-Cbz-L-lysine in an aqueous solution of a strong base (e.g., potassium carbonate).

-

Add a solution of bromoacetic acid or a similar haloacetic acid.

-

Heat the mixture under reflux for several hours to drive the alkylation of the Nα-amino group. Two equivalents of bromoacetic acid will react to form the bis(carboxymethyl) moiety.

-

Cool the reaction and carefully acidify with a strong acid (e.g., HCl) to precipitate the final product, Cbz-Lys-NTA.

-

-

Purification and Characterization:

-

The crude product is purified using techniques such as recrystallization or column chromatography.

-

The final structure and purity are confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Key Application: Oriented Immobilization of Proteins

The primary and most impactful application of Cbz-Lys-NTA is the controlled and oriented immobilization of His-tagged proteins. Unlike random covalent coupling methods that can block active sites or misorient the protein, the NTA-His-tag interaction ensures that the protein is attached via a specific, known location.[5][10] This is critical for applications where protein function depends on its orientation, such as in biosensors, immunoassays, and enzymatic reactors.[3][11]

Experimental Protocol: Protein Immobilization on a Surface

This protocol describes a general workflow for attaching a His-tagged protein to a surface functionalized with Cbz-Lys-NTA. The surface could be a gold chip for Surface Plasmon Resonance (SPR), a magnetic nanoparticle, or a microplate well.[5][12]

-

Surface Preparation:

-

Begin with a surface that presents carboxylic acid (-COOH) functional groups. This can be achieved by treating a gold surface with a carboxyl-terminated thiol to form a self-assembled monolayer (SAM).[12]

-

-

Ligand Coupling:

-

Activate the surface carboxyl groups using a standard carbodiimide crosslinker system, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[3]

-

Introduce a solution of deprotected Lys-NTA (the Cbz group is typically removed prior to this step to expose the primary amine for coupling) in a suitable buffer (e.g., HEPES, pH 8.0). The primary amine of the lysine backbone will react with the activated surface to form a stable amide bond.[10]

-

Rinse the surface thoroughly to remove unreacted reagents.

-

-

Metal Ion Charging:

-

Incubate the NTA-functionalized surface with a solution of a metal salt (e.g., 100 mM Nickel(II) sulfate or chloride) for 30-60 minutes.

-

Rinse extensively with high-purity water to remove unbound metal ions.

-

-

Protein Immobilization:

-

Introduce a solution containing the His-tagged protein of interest in a suitable binding buffer (e.g., PBS, pH 7.4).

-

Allow incubation for 1-2 hours to permit the coordination between the surface-bound Ni²⁺-NTA and the protein's His-tag.[11]

-

-

Washing and Validation:

-

Wash the surface with binding buffer to remove any non-specifically adsorbed protein.

-

To confirm the specificity of the interaction, the surface can be treated with a high-concentration imidazole solution (e.g., 300 mM). This should elute the specifically bound His-tagged protein, which can be verified by analyzing the supernatant.[5]

-

Broader Applications and Future Directions

While its primary use is in protein immobilization, the core components of Cbz-Lys-NTA are relevant in other areas of research and development.

-

Drug Delivery: The un-Cbz-protected parent molecule, Nα,Nα-Bis(carboxymethyl)-L-lysine, is structurally related to poly(amino acids) like poly(aspartic acid), which are extensively studied for creating biocompatible and biodegradable drug delivery systems such as polymeric nanoparticles and hydrogels.[13][14][15]

-

Bioconjugation: Lysine residues are common targets for bioconjugation due to the high nucleophilicity of their primary amine group.[16] The synthetic strategies used to produce Cbz-Lys-NTA are foundational to the broader field of creating precisely modified proteins and peptides for therapeutic and diagnostic purposes.[17][18]

-

Receptor Modulation: In a distinct application, Nα,Nα-Bis(carboxymethyl)-L-lysine (without the Cbz group) has been identified as a competitive inhibitor of the human bitter taste receptor T2R4, with a potent IC50 value of 59 nM.[19][20] This discovery opens avenues for its use in food science and pharmacology to study or modulate taste perception.

Conclusion

This compound is more than a complex chemical name; it represents a powerful and versatile tool for researchers. By providing a robust, specific, and reversible handle for the oriented immobilization of His-tagged proteins, it underpins critical technologies from advanced biosensors to high-throughput protein arrays. Its synthesis illustrates fundamental principles of bioconjugate chemistry, and its derivatives show promise in fields as diverse as drug delivery and sensory biology. As the demand for precisely controlled biological interfaces continues to grow, the utility and importance of Cbz-Lys-NTA and related chelating structures are set to expand even further.

References

-

Castro-Hinojosa, C., et al. (2020). A Simple and Versatile Strategy for Oriented Immobilization of His-Tagged Proteins on Magnetic Nanoparticles. Bioconjugate Chemistry. Available at: [Link]

-

de Beer, S., et al. (2017). Controlling Protein Surface Orientation by Strategic Placement of Oligo-Histidine Tags. ACS Nano. Available at: [Link]

-

Oshige, M., et al. (2012). Immobilization of His-Tagged Proteins on Various Solid Surfaces Using NTA-Modified Chitosan. Advances in Bioscience and Biotechnology. Available at: [Link]

-

de Beer, S., et al. (2017). Controlling Protein Surface Orientation by Strategic Placement of Oligo-Histidine Tags. National Center for Biotechnology Information. Available at: [Link]

-

Lee, H., et al. (2007). Immobilization of histidine-tagged proteins by magnetic nanoparticles encapsulated with nitrilotriacetic acid (NTA)-phospholipids micelle. PubMed. Available at: [Link]

-

Huang, W., et al. (2009). Tris-Nitrilotriacetic Acids of Sub-nanomolar Affinity Toward Hexahistidine Tagged Molecules. Bioconjugate Chemistry. Available at: [Link]

-

Lin, T. Y., et al. (2023). Biosensors Based on the Binding Events of Nitrilotriacetic Acid–Metal Complexes. Biosensors. Available at: [Link]

-

Lee, W., et al. (2004). Grafting Nitrilotriacetic Groups onto Carboxylic Acid-Terminated Self-Assembled Monolayers on Gold Surfaces for Immobilization of Histidine-Tagged Proteins. The Journal of Physical Chemistry B. Available at: [Link]

-

Roda, A., et al. (2023). Affinity-Based Copolymer Coating for Oriented Protein Immobilization in Biosensor Development. Chemosensors. Available at: [Link]

- Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (General reference, not directly linked)

-

Kostelanský, F., et al. (2019). Tris-(Nitrilotriacetic Acid)-Decorated Polymer Conjugates as Tools for Immobilization and Visualization of His-Tagged Proteins. Bioconjugate Chemistry. Available at: [Link]

-

Fengchen Technology and Trade. (n.d.). Cbz-L-Lysine (Cbz-Lys-OH) BP EP USP CAS 2212-75-1. Available at: [Link]

-

Corres, A., et al. (2014). A convenient preparation of N(ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. PubMed. Available at: [Link]

-

Epstein, P. N., et al. (1986). Mechanism of action of diabetogenic zinc-chelating agents. Model system studies. PubMed. Available at: [Link]

-

Bernardim, B., et al. (2023). Recent Advances in Bioorthogonal Ligation and Bioconjugation. Molecules. Available at: [Link]

- Scott, W. L., et al. (2001). Preparation of amino-protected lysine derivatives. Google Patents.

-

Li, M., et al. (2019). Stimuli-Responsive Poly(aspartamide) Derivatives and Their Applications as Drug Carriers. Molecules. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information Phosphate diesters cleavage mediated by Ce(IV) complexes self-assembled on gold nanoparticles. Available at: [Link]

-

ChemBK. (2024). Cbz-L-Lysine. Available at: [Link]

-

PubChem. (n.d.). Cbz-lysine thiobenzyl ester(1+). Available at: [Link]

-

PubChem. (n.d.). n-Cbz-l-lysine methyl ester. Available at: [Link]

-

Lee, Y., et al. (2022). Poly(aspartic acid)-Based Polymeric Nanoparticle for Local and Systemic mRNA Delivery. Pharmaceutics. Available at: [Link]

-

Clark, J. R., et al. (2021). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. Chemical Communications. Available at: [Link]

-

Misra, A. R., et al. (1990). Synthesis of aminobenzyltriethylenetetraaminohexaacetic acid: conjugation of the chelator to protein by an alkylamine linkage. PubMed. Available at: [Link]

-

Wu, H., et al. (2022). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules. Available at: [Link]

- Scott, W. L., et al. (2002). Preparation of amino-protected lysine derivatives. Google Patents.

-

CD Bioparticles. (n.d.). P-Nε-Cbz-L-lysine. Available at: [Link]

-

Walter, A., et al. (2021). Chelating Agent Functionalized Substrates for the Formation of Thick Films via Electrophoretic Deposition. Nanomaterials. Available at: [Link]

-

Staderini, M., et al. (2023). Role of copper chelating agents: between old applications and new perspectives in neuroscience. Neural Regeneration Research. Available at: [Link]

-

Shah, K., et al. (2022). Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. Polymers. Available at: [Link]

-

Hayashi, R. (1982). Lysinoalanine as a Metal Chelator. An Implication for Toxicity. Journal of Biological Chemistry. Available at: [Link]

-

Jiang, T., et al. (2006). Poly(aspartic-acid) derivatives as polymeric micelle drug delivery systems. Journal of Applied Polymer Science. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine | 113231-04-2 [m.chemicalbook.com]

- 3. Biosensors Based on the Binding Events of Nitrilotriacetic Acid–Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Tris-Nitrilotriacetic Acids of Sub-nanomolar Affinity Toward Hexahistidine Tagged Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2001027074A1 - Preparation of amino-protected lysine derivatives - Google Patents [patents.google.com]

- 8. US20020042536A1 - Preparation of amino-protected lysine derivatives - Google Patents [patents.google.com]

- 9. Cbz-L-Lysine (Cbz-Lys-OH) BP EP USP CAS 2212-75-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 10. Immobilization of His-Tagged Proteins on Various Solid Surfaces Using NTA-Modified Chitosan [scirp.org]

- 11. Controlling Protein Surface Orientation by Strategic Placement of Oligo-Histidine Tags - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Poly(aspartic acid)-Based Polymeric Nanoparticle for Local and Systemic mRNA Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins [mdpi.com]

- 17. Recent Advances in Bioorthogonal Ligation and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Nα,Nα-Bis(carboxymethyl)-L-lysine | Carboxylic Acids | Ambeed.com [ambeed.com]

An In-depth Technical Guide to the Solubility of N-(5-Carbobenzyloxyamino)-1-carboxypentyl)iminodiacetic Acid

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-(5-Carbobenzyloxyamino)-1-carboxypentyl)iminodiacetic acid (CAS No. 209052-01-7). As a key intermediate in the synthesis of advanced chelating agents for bioconjugation and affinity chromatography, understanding its solubility is critical for researchers in drug development, proteomics, and materials science. Due to the absence of extensive published solubility data for this specific molecule, this guide synthesizes information from its constituent chemical moieties—a carbobenzyloxy (Cbz)-protected lysine core and an iminodiacetic acid (IDA) headgroup—to predict its behavior in various solvent systems. Furthermore, we provide detailed, field-proven protocols for the experimental determination and quantification of its thermodynamic and kinetic solubility, empowering researchers to generate reliable data tailored to their specific applications.

Introduction: Deconstructing the Molecule

This compound is a structurally complex molecule designed for multi-step chemical synthesis.[1][2] Its primary utility lies in its bifunctional nature: the iminodiacetic acid moiety serves as a powerful metal ion chelator, while the Cbz-protected amine on the lysine backbone allows for selective deprotection and subsequent conjugation. To understand its solubility, we must first analyze its structure.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-[bis(carboxymethyl)amino]-6-[(phenylmethoxy)carbonylamino]hexanoic acid | N/A |

| CAS Number | 209052-01-7 | [1][2][3] |

| Molecular Formula | C₁₈H₂₄N₂O₈ | [1] |

| Molecular Weight | 396.39 g/mol | [1] |

The molecule can be dissected into three key functional domains that dictate its physicochemical properties:

-

Iminodiacetic Acid (IDA) Headgroup: Contains two carboxylic acid groups, making this part of the molecule polar, hydrophilic, and highly responsive to pH changes.

-

Lysine Backbone: A five-carbon aliphatic chain that provides spacing and flexibility.

-

Carbobenzyloxy (Cbz) Protecting Group: A large, aromatic, and non-polar moiety. This group is fundamentally hydrophobic and will dominate the molecule's behavior in aqueous solutions at neutral or acidic pH.

The interplay between the hydrophilic, ionizable IDA headgroup and the hydrophobic Cbz tail renders the molecule amphiphilic, with a solubility profile that is highly dependent on the chosen solvent system.

Physicochemical Drivers of Solubility

The solubility of a compound is not a single value but a complex function of its environment. For this molecule, the following factors are paramount.

The Critical Role of pH

The ionization state of the three carboxylic acid groups is the most significant factor governing aqueous solubility.

-

At Low pH (e.g., pH < 2): The carboxylic acid groups are fully protonated and neutral. The molecule carries a net positive charge on the secondary amine of the IDA group. The large, non-polar Cbz group makes the overall molecule poorly soluble in water.

-

At Mid-Range pH (Isoelectric Point): The molecule will exist as a zwitterion, with both positive and negative charges, leading to minimal aqueous solubility.

-

At High pH (e.g., pH > 8): The carboxylic acid groups are deprotonated to form carboxylate anions (-COO⁻). The resulting polyanionic species is significantly more polar and exhibits substantially increased solubility in aqueous media. A synthetic protocol for a related compound demonstrates its solubility in a saturated sodium bicarbonate solution (pH ~8.3), supporting this principle.[4]

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Analytical Quantification

Accurate quantification of the dissolved compound is essential. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the recommended method due to the strong UV chromophore of the Cbz group.

Recommended HPLC-UV Parameters

| Parameter | Suggested Value | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | A standard reversed-phase column provides good retention and resolution for this amphiphilic molecule. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic modifier for good peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic solvent for eluting the compound. |

| Gradient | 10% to 95% B over 5 minutes | A standard gradient will ensure elution of the compound from the column. |

| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |

| Detection Wavelength | ~257 nm | The benzene ring of the Cbz group provides strong UV absorbance around this wavelength. |

| Injection Volume | 2-5 µL | |

| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |

Trustworthiness: A calibration curve must be generated using standards of known concentration to ensure the accuracy of the final solubility measurement. The linear range of this curve should encompass the expected concentration of the diluted filtrate.

Conclusion

While direct solubility data for this compound is scarce, a robust understanding of its behavior can be derived from its chemical structure. Its solubility is dominated by the dichotomy between a hydrophobic Cbz group and a pH-sensitive, hydrophilic iminodiacetic acid headgroup. We predict low aqueous solubility at neutral and acidic pH, with significantly enhanced solubility in basic conditions (pH > 8) and in polar aprotic solvents like DMSO and DMF. For researchers requiring precise solubility values for process development, reaction optimization, or formulation, the detailed shake-flask protocol and HPLC-UV analytical method provided in this guide offer a reliable framework for generating accurate, publication-quality data.

References

-

PubChem. Iminodiacetic acid | C4H7NO4 | CID 8897. [Link]

-

Grokipedia. Iminodiacetic acid. [Link]

-

G-Biosciences. N-(5-Amino-1-carboxypentyl)iminodiacetic acid. [Link]

-

Fine & Associates, LLC. (5S)-N-(5-Amino-1-carboxypentyl) iminodiacetic acid hydrate | 941689-36-7 | FA17395. [Link]

-

Pal, A., & Lahiri, S. C. Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 28A, 201-204 (1989). [Link]

-

Ferreira, O., et al. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 62(9), 2743-2753 (2017). [Link]

Sources

Deprotection of Cbz-N-(5-amino-1-carboxypentyl)iminodiacetic acid

An In-Depth Technical Guide to the Deprotection of Cbz-N-(5-amino-1-carboxypentyl)iminodiacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The removal of the benzyloxycarbonyl (Cbz or Z) protecting group from Cbz-N-(5-amino-1-carboxypentyl)iminodiacetic acid is a critical step in the synthesis of Nα,Nα-Bis(carboxymethyl)-L-lysine, a valuable chelating agent in bioconjugation, affinity chromatography, and radiopharmaceutical development.[1][2][3] This guide provides a comprehensive overview of the primary methodologies for Cbz deprotection, with a specific focus on their application to this unique trifunctional amino acid derivative. We will delve into the mechanistic underpinnings of catalytic hydrogenolysis and acid-mediated cleavage, offering detailed, field-proven protocols and insights into reaction optimization, monitoring, and product purification.

Introduction: The Significance of Nα,Nα-Bis(carboxymethyl)-L-lysine and the Role of the Cbz Group

Nα,Nα-Bis(carboxymethyl)-L-lysine, also known as N-(5-Amino-1-carboxypentyl)iminodiacetic acid, is a sophisticated chelating agent. Its structure, featuring a lysine backbone with two carboxymethyl groups on the alpha-amino group, allows it to form stable complexes with various metal ions.[3] This property is leveraged in numerous biotechnological applications, including:

-

Affinity Chromatography: When complexed with Ni²⁺, it is instrumental in the purification of histidine-tagged recombinant proteins.[3]

-

Bioconjugation and Surface Functionalization: The free ε-amino group provides a handle for covalent attachment to surfaces like glass, gold electrodes, or nanoparticles, creating platforms for biosensors and other advanced biochemical assays.[3]

-

Radiopharmaceuticals: It serves as a bifunctional chelator for radiolabeling diagnostic or therapeutic agents.[1]

The synthesis of this complex amino acid derivative often involves the use of protecting groups to prevent unwanted side reactions. The benzyloxycarbonyl (Cbz) group is a common choice for protecting the ε-amino group of the lysine backbone due to its stability under a range of conditions and its susceptibility to removal under specific, mild conditions.[4] The selective and efficient removal of the Cbz group is, therefore, a pivotal step in the overall synthetic strategy.

Core Deprotection Methodologies

The cleavage of the Cbz group can be achieved through several chemical pathways. The two most prominent and industrially relevant methods are catalytic hydrogenolysis and acid-mediated cleavage.[4][5] The choice between these methods is dictated by the overall chemical architecture of the molecule, including the presence of other sensitive functional groups.

Catalytic Hydrogenolysis: The Preferred Route

Catalytic hydrogenolysis is the most widely employed method for Cbz deprotection due to its mild reaction conditions and clean byproducts.[4] The mechanism involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[4] This reaction releases the unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[4]

Caption: Workflow of Cbz deprotection via catalytic hydrogenolysis.

-

Dissolution: Dissolve Cbz-N-(5-amino-1-carboxypentyl)iminodiacetic acid in a suitable solvent. A mixture of methanol and water is often effective for this polar molecule.

-

Catalyst Addition: To the solution, add 5-10% (w/w) of palladium on carbon (Pd/C) catalyst.

-

Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere. This can be achieved by bubbling hydrogen gas through the solution or by using a balloon filled with hydrogen. For more efficient reactions, a Parr hydrogenator can be used to apply hydrogen pressure (1-4 atm).

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.[5]

-

Filtration: Upon completion, the catalyst is removed by filtration through a pad of Celite®.

-

Work-up and Isolation: The filtrate is concentrated under reduced pressure to yield the crude N-(5-amino-1-carboxypentyl)iminodiacetic acid. Further purification can be achieved by recrystallization or ion-exchange chromatography.

For laboratories not equipped for handling hydrogen gas, transfer hydrogenation offers a safer alternative.[5] In this method, a hydrogen donor such as ammonium formate, formic acid, or cyclohexene is used in the presence of the Pd/C catalyst.[4][5]

| Parameter | Recommended Range | Rationale |

| Catalyst Loading | 5-10 mol% | Higher loading can increase reaction rate but also cost. |

| Hydrogen Pressure | 1-4 atm | Higher pressure can accelerate the reaction. |

| Temperature | Room Temperature to 60°C | Elevated temperatures can speed up the reaction but may also promote side reactions.[6] |

| Solvent | Methanol, Ethanol, Water, or mixtures | The choice of solvent affects the solubility of the substrate and the efficiency of the hydrogenation. |

Acid-Mediated Cleavage: A Viable Alternative

Acidic cleavage of the Cbz group is a valuable alternative, particularly when the substrate contains functional groups that are sensitive to hydrogenation, such as alkenes or alkynes.[5] The most common reagent for this purpose is a solution of hydrogen bromide (HBr) in acetic acid.[4][5]

Caption: Mechanism of Cbz deprotection using strong acid.

-

Dissolution: Dissolve the Cbz-protected compound in glacial acetic acid.

-

Reagent Addition: Add a solution of 33% HBr in acetic acid to the mixture.

-

Reaction: Stir the reaction at room temperature for 2 to 16 hours.[5]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.[5]

-

Work-up and Isolation: Upon completion, the product can often be precipitated by the addition of diethyl ether and collected by filtration.[5] Alternatively, an aqueous work-up with neutralization may be necessary.[5]

While effective, the harsh acidic conditions can be incompatible with other acid-labile protecting groups or sensitive functionalities within the molecule. For Cbz-N-(5-amino-1-carboxypentyl)iminodiacetic acid, the multiple carboxylic acid groups are stable under these conditions.

Reaction Monitoring and Product Characterization

Careful monitoring of the deprotection reaction is crucial to ensure complete conversion of the starting material and to minimize the formation of byproducts.

Analytical Techniques for Reaction Monitoring

| Technique | Principle | Application |

| Thin Layer Chromatography (TLC) | Separation based on polarity. | A simple and rapid method to qualitatively track the disappearance of the starting material and the appearance of the product. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | High-resolution separation coupled with mass detection. | Provides accurate monitoring of the reaction progress and can identify any side products.[7][8] |

| High-Performance Liquid Chromatography (HPLC) | Quantitative separation based on polarity. | Used for both monitoring and final purity assessment of the product.[7][8] |

Purification Strategies for N-(5-amino-1-carboxypentyl)iminodiacetic acid

The purification of the final product is a critical step to obtain a high-purity compound suitable for downstream applications. Given the zwitterionic nature of the target molecule at neutral pH, specific purification strategies are required.

Ion-Exchange Chromatography

Ion-exchange chromatography is a powerful technique for purifying amino acids.[9]

-

Cation-Exchange Chromatography: At a low pH, the amino groups are protonated, and the molecule will bind to a cation-exchange resin. The product can then be eluted by increasing the pH or the salt concentration.

-

Anion-Exchange Chromatography: At a high pH, the carboxylic acid groups are deprotonated, and the molecule will bind to an anion-exchange resin. Elution is achieved by decreasing the pH or increasing the salt concentration.

Recrystallization

Recrystallization from a suitable solvent system, such as water/ethanol or water/isopropanol, can be an effective method for purifying the final product, especially at a larger scale. The optimal pH for crystallization is typically near the isoelectric point of the molecule.

Conclusion

The deprotection of Cbz-N-(5-amino-1-carboxypentyl)iminodiacetic acid is a key transformation that can be reliably achieved by either catalytic hydrogenolysis or acid-mediated cleavage. Catalytic hydrogenolysis is generally the preferred method due to its mild conditions and clean byproducts. However, acid-mediated cleavage provides a robust alternative when hydrogenation is not feasible. Careful optimization of reaction conditions, diligent monitoring, and appropriate purification strategies are paramount to obtaining high-purity N-(5-amino-1-carboxypentyl)iminodiacetic acid for its diverse applications in biotechnology and medicine.

References

-

Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. (n.d.). Retrieved from [Link]

-

Amine Protection and Deprotection - Master Organic Chemistry. (n.d.). Retrieved from [Link]

-

Cbz Deprotection Mechanism - Strong Acid - Common Organic Chemistry. (n.d.). Retrieved from [Link]

-

Cbz Protection - Common Conditions. (n.d.). Retrieved from [Link]

-

CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST - PMC - NIH. (n.d.). Retrieved from [Link]

-

Cbz deprotection conditions: screening of catalysts and sources of H2 - ResearchGate. (2023, June). Retrieved from [Link]

-

Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon | ACS Omega - ACS Publications. (2020, February 5). Retrieved from [Link]

-

Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide - American Chemical Society. (2006, May 11). Retrieved from [Link]

-

3.3: Protein Purification - Biology LibreTexts. (2026, January 19). Retrieved from [Link]

-

New amino-protecting groups in organic synthesis | Accounts of Chemical Research. (n.d.). Retrieved from [Link]

-

Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and Therapeutic Drug Monitoring - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Amino Acid Sidechain Deprotection - Aapptec Peptides. (n.d.). Retrieved from [Link]

-

Selective Cleavage of Cbz-Protected Amines | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]

-

Cbz-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

To Deprotect and Serve - Scientific Update - UK. (2023, February 22). Retrieved from [Link]

-

Cbz-Protected Amino Groups. (2019, October 2). Retrieved from [Link]

-

Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC - NIH. (n.d.). Retrieved from [Link]

-

Separation and Refining of Amino acids. (n.d.). Retrieved from [Link]

-

N-(5-Amino-1-carboxypentyl)iminodiacetic acid - G-Biosciences. (n.d.). Retrieved from [Link]

-

N-(5-Amino-1-carboxypentyl)iminodiacetic acid | C10H18N2O6 | CID 7019830 - PubChem. (n.d.). Retrieved from [Link]

-

(PDF) Development of a high performance chromatographic method for therapeutic drug monitoring of carbamazepine based on an experimental design approach - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Therapeutic Drug Monitoring and Methods of Quantitation for Carbamazepine - Semantic Scholar. (n.d.). Retrieved from [Link]

-

(PDF) Therapeutic drug monitoring and methods of quantitation for carbamazepine. (n.d.). Retrieved from [Link]

Sources

- 1. Reaction & Application on synthetic works of (S)-N-(5-Amino-1-Carboxypentyl)Iminodiacetic Acid Hydrate_Chemicalbook [chemicalbook.com]

- 2. N-(5-Amino-1-carboxypentyl)iminodiacetic acid [gbiosciences.com]

- 3. biosynth.com [biosynth.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. diaion.com [diaion.com]

Nα,Nα-Bis(carboxymethyl)-L-lysine Hydrate: A Technical Guide for Advanced Research Applications

Abstract

Nα,Nα-Bis(carboxymethyl)-L-lysine hydrate, a synthetic amino acid derivative, is emerging as a versatile tool in biochemical and pharmaceutical research. Its unique structure, featuring a lysine backbone with two carboxymethyl groups on the α-amino nitrogen, imparts significant chelating and molecular scaffolding properties. This technical guide provides an in-depth exploration of the core applications of this compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of its utility. We will delve into its role as a potent bitter taste receptor antagonist, its application in the development of advanced biosensors and functionalized nanoparticles, and its utility in peptide synthesis. This guide will provide not only theoretical background but also actionable experimental protocols and key performance data to facilitate its integration into modern research workflows.

Physicochemical Properties and Handling

Nα,Nα-Bis(carboxymethyl)-L-lysine hydrate (CAS No: 941689-36-7) is typically a white to off-white crystalline powder. It is highly soluble in water and polar organic solvents, which facilitates its use in a variety of aqueous and non-aqueous experimental settings.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈N₂O₆ · xH₂O | [1] |

| Molecular Weight | ~262.26 g/mol (anhydrous basis) | |

| Purity | ≥97.0% (TLC) | |

| Melting Point | Typically 210–220°C (decomposes) | [1] |

| Storage | Room temperature, in a tightly sealed container, protected from moisture. | [2] |

Safety Precautions: Standard laboratory safety protocols should be followed when handling this compound. This includes wearing personal protective equipment such as gloves and safety glasses.

Core Applications: From Gustatory Modulation to Nanotechnology

The unique structural attributes of Nα,Nα-Bis(carboxymethyl)-L-lysine hydrate have led to its application in diverse scientific domains. This section will explore its primary uses, providing both the mechanistic rationale and practical insights for each application.

Potent and Selective Antagonist of Bitter Taste Receptor T2R4

A significant body of research has highlighted the role of Nα,Nα-Bis(carboxymethyl)-L-lysine (often abbreviated as BCML in this context) as a competitive inhibitor of the human bitter taste receptor 4 (T2R4).

Mechanism of Action: T2Rs are a family of G protein-coupled receptors (GPCRs) responsible for the perception of bitterness. BCML acts as a competitive antagonist at the T2R4 receptor, meaning it binds to the same site as agonists like quinine but does not activate the receptor. In fact, studies have shown that it acts as an inverse agonist , reducing the basal (constitutive) activity of the receptor. This inhibitory action is highly potent, with a reported IC₅₀ of 59 nM .

Experimental Insights: The primary method for characterizing the antagonist activity of BCML on T2R4 is through calcium imaging assays in HEK293T cells co-expressing the receptor and a G-protein chimera. The binding of an agonist to T2R4 triggers a signaling cascade that results in an increase in intracellular calcium, which can be measured using fluorescent calcium indicators. The addition of BCML competitively inhibits this calcium influx in a dose-dependent manner.

Experimental Workflow: T2R4 Antagonism Assay

Caption: Workflow for assessing T2R4 antagonism.

A Versatile Chelating Agent in Nanomaterial Functionalization and Biosensor Development

The dicarboxymethylamino group on Nα,Nα-Bis(carboxymethyl)-L-lysine hydrate makes it an excellent chelating agent for various metal ions. This property is harnessed in the development of advanced materials for biomedical and analytical applications.

2.2.1. Surface Modification of Nanoparticles:

This compound has been successfully used to functionalize superparamagnetic iron oxide-gold (Fe₃O₄/Au) core-shell nanoparticles. The carboxymethyl groups provide a hydrophilic coating and, more importantly, act as anchor points for the coordination of divalent metal ions, such as Co²⁺. This creates a versatile platform for the affinity purification of proteins with histidine tags (His-tags), a common technique in protein biochemistry.

Causality in Experimental Design: The choice of Nα,Nα-Bis(carboxymethyl)-L-lysine hydrate in this context is deliberate. Its structure mimics that of nitrilotriacetic acid (NTA), a well-known chelator used in immobilized metal affinity chromatography (IMAC). The lysine backbone provides a spacer arm, projecting the chelating group away from the nanoparticle surface and improving the accessibility for protein binding.

2.2.2. Immobilization Matrix for Biosensors:

In the field of biosensing, Nα,Nα-Bis(carboxymethyl)-L-lysine hydrate has been employed as a component in the fabrication of enzyme-based biosensors on graphene oxide platforms. The carboxylic acid moieties can be activated to form amide bonds with amine groups on enzymes, effectively immobilizing the biocatalytic component onto the sensor surface. This covalent attachment ensures the stability and reusability of the biosensor.

Experimental Protocol: Covalent Immobilization of an Enzyme onto a Graphene Oxide Surface

-

Activation of Graphene Oxide (GO):

-

Disperse GO in a suitable buffer (e.g., MES buffer, pH 6.0).

-

Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) to the GO dispersion to activate the carboxylic acid groups.

-

Incubate for a specified time (e.g., 30 minutes) at room temperature with gentle mixing.

-

Wash the activated GO to remove excess EDC and NHS.

-

-

Coupling of Nα,Nα-Bis(carboxymethyl)-L-lysine Hydrate:

-

Resuspend the activated GO in a suitable buffer (e.g., PBS, pH 7.4).

-

Add a solution of Nα,Nα-Bis(carboxymethyl)-L-lysine hydrate to the activated GO. The terminal amine of the lysine will react with the activated carboxyl groups on the GO surface.

-

Incubate for a defined period (e.g., 2 hours) at room temperature.

-

Wash the GO-lysine conjugate to remove any unreacted material.

-

-

Enzyme Immobilization:

-

Activate the carboxylic acid groups of the now-grafted Nα,Nα-Bis(carboxymethyl)-L-lysine using EDC/NHS as described in step 1.

-

Add the enzyme of interest (in a suitable buffer) to the activated GO-lysine conjugate. The amine groups on the enzyme surface will react to form stable amide bonds.

-

Incubate under optimal conditions for the enzyme (e.g., 4°C, overnight).

-

Wash the resulting enzyme-immobilized GO to remove any unbound enzyme.

-

A Building Block in Peptide Synthesis

Nα,Nα-Bis(carboxymethyl)-L-lysine hydrate is also utilized as a specialized building block in solution-phase and solid-phase peptide synthesis (SPPS).[2] Its incorporation into a peptide sequence can introduce a metal-chelating site or a point for orthogonal conjugation.

Strategic Considerations for Incorporation in SPPS:

When using this derivative in Fmoc-based SPPS, a key consideration is the protection strategy for the three carboxylic acid groups and the ε-amino group of the lysine side chain. An orthogonal protection scheme is necessary to allow for the selective deprotection of these functional groups if further modification is desired. For instance, the α-carboxyl group would be involved in the peptide bond formation, while the side-chain carboxyl groups could be protected with a base-labile group if the ε-amino group is to be modified on-resin. The choice of protecting groups will depend on the overall synthetic strategy and the desired final product.

Conceptual Diagram: Orthogonal Protection Strategy

Caption: Orthogonal protection of functional groups.

Future Perspectives and Conclusion

Nα,Nα-Bis(carboxymethyl)-L-lysine hydrate is a multifaceted chemical tool with significant potential in various research and development areas. Its well-established role as a T2R4 antagonist opens avenues for its use in food science and pharmacology to modulate bitter taste perception. In materials science, its chelating properties are being exploited for the creation of novel functionalized nanomaterials for applications ranging from protein purification to targeted drug delivery. Furthermore, its utility as a specialized amino acid in peptide synthesis allows for the design of complex peptides with tailored properties.

Future research may focus on expanding the repertoire of its metal chelation studies to include a broader range of metal ions and determining their stability constants. In peptide synthesis, the development of pre-protected derivatives compatible with standard automated SPPS protocols would greatly enhance its accessibility and application. As our understanding of the intricate roles of taste receptors in extra-oral tissues grows, the use of Nα,Nα-Bis(carboxymethyl)-L-lysine hydrate as a selective pharmacological tool is also likely to expand.

References

- This reference is not available.

Sources

The Apex of Affinity: A Senior Application Scientist's Guide to Assembled Bi-functional NTA (AB-NTA) for High-Purity Recombinant Protein Purification

For researchers, scientists, and drug development professionals, the quest for pure, functional recombinant proteins is a cornerstone of discovery. Traditional affinity chromatography methods, while revolutionary, often present limitations in binding affinity, stability, and purity. This guide delves into the core of a significant advancement in protein purification: Assembled Bi-functional Nitrilotriacetic Acid (AB-NTA). We will explore the causal science behind this technology, moving beyond mere procedural steps to provide a field-proven understanding of how to harness its full potential for unparalleled purity and yield.

Deconstructing the Core: From Mono-NTA to Assembled Bi-functional Architectures

The foundation of conventional immobilized metal affinity chromatography (IMAC) for His-tagged proteins lies in the interaction between the histidine residues of the recombinant protein and a transition metal ion, typically Nickel (Ni²⁺), chelated by Nitrilotriacetic Acid (NTA).[1] NTA is a tetradentate chelating agent, meaning it uses four coordination sites to bind the nickel ion, leaving two sites available to interact with the imidazole side chains of the histidine tag.[1][2]

However, the monovalent nature of this interaction (one NTA molecule per binding event) can lead to suboptimal affinity and stability. This is where the innovation of Assembled Bi-functional NTA (AB-NTA) emerges.

1.1. The "Bi-functional" Advantage: Aminobutyl-NTA (AB-NTA)

The "AB" in AB-NTA refers to Aminobutyl-NTA . This molecule is a derivative of NTA that incorporates an aminobutyl group. This seemingly simple modification is the key to its "bi-functional" nature:

-

Function 1: Metal Chelation: The NTA head group retains its ability to chelate Ni²⁺ ions for the specific capture of His-tagged proteins.

-

Function 2: Covalent Immobilization: The terminal amino group on the butyl chain provides a reactive handle for stable, covalent attachment to a variety of solid supports, such as agarose resins or sensor surfaces.[3]

This covalent linkage is a significant improvement over methods that rely on passive adsorption, leading to a more robust and durable purification matrix with minimal ligand leaching.

1.2. The "Assembled" Architecture: The Power of Multivalency with Tris-NTA

The concept of "assembled" AB-NTA refers to the strategic arrangement of these bi-functional molecules to create a high-density, multivalent binding surface. A prime example of this is the development of Tris-NTA , where three NTA moieties are linked to a central scaffold.[4][5] This multivalent approach dramatically enhances the avidity of the interaction with the hexahistidine tag (His-tag).

The rationale is straightforward: a single His-tag can now simultaneously interact with multiple Ni-NTA complexes on the surface. This results in a significantly lower dissociation rate and a much higher binding affinity compared to traditional mono-NTA surfaces.[6][7] This increased stability is crucial for capturing proteins with low expression levels or for applications requiring stringent wash steps to remove tightly bound contaminants.[8][9]

Caption: Mono-NTA vs. Tris-NTA binding mechanism.

Field-Proven Methodologies: Protocols for AB-NTA (Tris-NTA) Purification

The following protocols are designed to provide a robust starting point for the purification of His-tagged proteins using AB-NTA (specifically Tris-NTA) resins. As with any purification procedure, optimization may be necessary depending on the specific characteristics of the target protein.

Buffer Preparation

High-purity water and reagents are essential. It is recommended to filter all buffers through a 0.22 µm or 0.45 µm filter before use.

| Buffer | Recipe | Purpose |

| Lysis/Binding Buffer | 50 mM sodium phosphate, 300-500 mM NaCl, 10-20 mM imidazole, pH 8.0 | Lyses cells and promotes specific binding of the His-tag to the Ni-NTA resin. The low concentration of imidazole minimizes non-specific binding of contaminating proteins. |

| Wash Buffer | 50 mM sodium phosphate, 300-500 mM NaCl, 20-50 mM imidazole, pH 8.0 | Removes weakly bound, non-specific proteins. The imidazole concentration can be optimized to maximize purity without eluting the target protein. |

| Elution Buffer | 50 mM sodium phosphate, 300-500 mM NaCl, 250-500 mM imidazole, pH 8.0 | Competitively elutes the His-tagged protein from the resin. |

| Regeneration Buffer 1 (Stripping) | 20 mM sodium phosphate, 500 mM NaCl, 100 mM EDTA, pH 8.0 | Strips the Ni²⁺ ions from the NTA resin. |

| Regeneration Buffer 2 (Re-charging) | 100 mM NiSO₄ in high-purity water | Re-charges the stripped NTA resin with fresh Ni²⁺ ions. |

Experimental Workflow: Gravity Flow Chromatography

This protocol is suitable for small to medium-scale purifications.

Caption: AB-NTA (Tris-NTA) purification workflow.

Step-by-Step Protocol:

-

Resin Preparation and Equilibration:

-

Gently resuspend the Tris-NTA resin and transfer the desired volume to a gravity flow column.

-

Allow the resin to settle and the storage buffer to drain.

-

Equilibrate the resin by washing with 5-10 column volumes (CVs) of Lysis/Binding Buffer.

-

-

Sample Preparation and Loading:

-

Prepare a clarified cell lysate containing the His-tagged protein in Lysis/Binding Buffer. It is crucial to centrifuge the lysate at high speed (e.g., >10,000 x g) to remove all cellular debris.

-

Load the clarified lysate onto the equilibrated column. For optimal binding, a slow flow rate is recommended. The lysate can be re-loaded to maximize capture.

-

-

Washing:

-

Wash the column with 10-20 CVs of Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm of the flow-through until it returns to baseline.

-

-

Elution:

-

Elute the purified His-tagged protein with 5-10 CVs of Elution Buffer.

-

Collect fractions of 0.5-1 CV and keep them on ice.

-

-

Analysis:

-

Analyze the collected fractions using SDS-PAGE to assess purity and identify the fractions containing the target protein. A Western blot using an anti-His antibody can be used for confirmation.

-

Resin Regeneration

Proper regeneration of the Tris-NTA resin is critical for maintaining its performance over multiple purification cycles.

-

Stripping: Wash the column with 5 CVs of Regeneration Buffer 1 (Stripping) to remove the bound Ni²⁺ ions. The resin will typically change color from blue to white.

-

Rinse: Wash the column with 10 CVs of high-purity water to remove any residual EDTA.

-

Re-charging: Wash the column with 5 CVs of Regeneration Buffer 2 (Re-charging).

-

Final Wash: Wash the column with 5-10 CVs of high-purity water to remove excess Ni²⁺ ions.

-

Storage: For long-term storage, equilibrate the resin with 20% ethanol and store at 4°C.

Quantitative Insights: AB-NTA (Tris-NTA) vs. Mono-NTA

The superior performance of Tris-NTA is not merely qualitative. The table below summarizes key quantitative differences between mono-NTA and Tris-NTA systems.

| Parameter | Mono-NTA | Tris-NTA | Significance |

| Binding Affinity (Kd) | ~10⁻⁶ M (μM)[6] | ~10⁻⁹ M (nM)[5][6] | A 1000-fold increase in binding affinity leads to more stable and efficient protein capture, especially for low-abundance proteins. |

| Binding Stoichiometry | Variable | 1:1 (Tris-NTA:His-tag)[5] | A defined stoichiometry allows for more precise and reproducible experiments, particularly in quantitative applications like surface plasmon resonance (SPR). |

| Ligand Leaching | Higher | Significantly Lower | Covalent attachment via the aminobutyl linker in AB-NTA minimizes the leaching of the chelating ligand, ensuring a more durable and reliable purification matrix. |

| Recommended Imidazole in Wash | 10-20 mM | 20-50 mM | The higher affinity of Tris-NTA allows for more stringent washing conditions, resulting in higher purity of the eluted protein. |

Troubleshooting Common Challenges with High-Affinity AB-NTA Systems

While Tris-NTA offers significant advantages, its high affinity can sometimes present unique challenges.

| Issue | Potential Cause | Recommended Solution |

| No or Low Yield of Target Protein | His-tag is inaccessible: The tag may be buried within the folded protein. | Perform the purification under denaturing conditions using 8M urea or 6M guanidine hydrochloride in all buffers. |

| Suboptimal pH: The pH of the buffers may not be optimal for binding. | Ensure the pH of all buffers is at or near 8.0. | |

| Difficulty Eluting the Target Protein | Binding is too strong: The high affinity of Tris-NTA can make elution with standard imidazole concentrations inefficient. | Increase the imidazole concentration in the Elution Buffer (up to 1 M). Alternatively, a pH gradient elution (from pH 8.0 to pH 4.5) can be employed. As a last resort, stripping the Ni²⁺ with EDTA will elute the protein, but the metal ion will need to be removed from the protein sample. |

| Presence of Contaminating Proteins | Insufficient washing: Non-specific proteins are not adequately removed. | Increase the number of column volumes for the wash step. A step-gradient wash with increasing concentrations of imidazole can also be effective. |

| Protein-protein interactions: Contaminants may be co-purifying due to interaction with the target protein. | Add non-ionic detergents (e.g., 0.1% Triton X-100) or increase the salt concentration in the wash buffer to disrupt these interactions. | |

| Resin Discoloration (Brownish) | Presence of reducing agents: Reagents like DTT or β-mercaptoethanol can reduce the Ni²⁺ ions. | If reducing agents are necessary, use a resin specifically designed to be resistant to them. Otherwise, ensure they are removed from the sample before loading. If discoloration occurs, regenerate the resin. |

Conclusion: Elevating Protein Purification to a New Standard

Assembled Bi-functional NTA, particularly in its multivalent Tris-NTA form, represents a significant leap forward in the purification of recombinant proteins. By understanding the fundamental principles of bi-functional immobilization and multivalent binding, researchers can move beyond the limitations of traditional Ni-NTA chromatography. The enhanced affinity, stability, and resulting purity achieved with AB-NTA systems empower scientists and drug developers to obtain higher quality proteins, which is paramount for reliable downstream applications, from structural biology to the development of novel therapeutics. This guide provides the foundational knowledge and practical protocols to successfully implement this powerful technology and achieve exceptional results in your protein purification endeavors.

References

-

Highly-Efficient Purification of Native Polyhistidine-tagged Proteins by Multivalent NTA-modified Magnetic Nanoparticles. National Institutes of Health. [Link]

-

Highly-efficient purification of native polyhistidine-tagged proteins by multivalent NTA-modified magnetic nanoparticles. PubMed. [Link]

-

Stable and Functional Immobilization of Histidine-Tagged Proteins via Multivalent Chelator Headgroups on a Molecular Poly(ethylene glycol) Brush. ACS Publications. [Link]

-

Multivalent chelators for spatially and temporally controlled protein functionalization. ResearchGate. [Link]

- EP1778651B1 - Multivalent chelators for modifying and organizing of target molecules.

-

Washing and Regenerating Ni-NTA and Ni-IDA Agarose. Cube Biotech. [Link]

-

AFFINITY HIS-TAG PURIFICATION. abtbeads.com. [Link]

-

Tris-Nitrilotriacetic Acids of Sub-nanomolar Affinity Toward Hexahistidine Tagged Molecules. National Institutes of Health. [Link]

-

Tris-NTA Amine - His-tag Protein Binding. biotechrabbit. [Link]

-

Expression and purification of proteins using 6xHistidine-tag. IBA Lifesciences. [Link]

-

protein interactions. Bio-Rad. [Link]

-

The trisNTA/His-tag pair triggers high-affinity interaction of intein... ResearchGate. [Link]

-

Labeling of His-tagged proteins via tris-NTA conjugates. (A) Chemical... ResearchGate. [Link]

Sources

- 1. iba-lifesciences.com [iba-lifesciences.com]

- 2. med.upenn.edu [med.upenn.edu]

- 3. thermofisher.com [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. biotechrabbit | Tris-NTA Amine - His-tag Protein Binding - Protein Research - Products | leap and lead [biotechrabbit.com]

- 6. Tris-Nitrilotriacetic Acids of Sub-nanomolar Affinity Toward Hexahistidine Tagged Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio-rad.com [bio-rad.com]

- 8. Highly-Efficient Purification of Native Polyhistidine-tagged Proteins by Multivalent NTA-modified Magnetic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Highly-efficient purification of native polyhistidine-tagged proteins by multivalent NTA-modified magnetic nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Maximizing Purity and Yield: A Guide to Metal Ion Affinity Chromatography Using N-(5-Amino-1-carboxypentyl)iminodiacetic Acid Resins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Immobilized Metal Affinity Chromatography (IMAC) is a cornerstone technique for the purification of recombinant proteins, particularly those engineered with a polyhistidine tag (His-tag). The choice of chelating ligand immobilized on the chromatography resin is a critical determinant of yield, purity, and overall success. This guide provides an in-depth exploration of resins functionalized with N-(5-Amino-1-carboxypentyl)iminodiacetic acid, a derivative of Iminodiacetic Acid (IDA). We will delve into the chemical principles, provide detailed protocols for its application, and offer expert insights into optimizing purification workflows.

Introduction: The Central Role of the Chelating Ligand

IMAC leverages the specific interaction between certain amino acid side chains, most notably histidine, and transition metal ions chelated to a solid support.[1][2] The chelating ligand, an organic molecule covalently bound to the resin matrix, holds the metal ion in place. N-(5-Amino-1-carboxypentyl)iminodiacetic acid is a specialized form of IDA, a well-established tridentate chelator.[3][4]

The "iminodiacetic acid" core provides three coordination sites for the metal ion.[3][5] The "(5-Amino-1-carboxypentyl)" portion is a lysine-derived spacer arm that positions the chelating group away from the resin backbone, enhancing its accessibility to target proteins.[4][6]

IDA vs. NTA: A Tale of Two Ligands

The most common chelating ligands in IMAC are Iminodiacetic Acid (IDA) and Nitrilotriacetic Acid (NTA). Understanding their fundamental differences is key to selecting the appropriate resin for a specific application.

-

Iminodiacetic Acid (IDA): As a tridentate ligand, IDA occupies three of the metal ion's (typically Nickel, Ni²⁺, which has six) coordination sites. This leaves three sites available to interact with the imidazole rings of a protein's His-tag.[3][7]

-

Nitrilotriacetic Acid (NTA): NTA is a tetradentate ligand, meaning it occupies four coordination sites. This leaves only two sites available for protein binding.[3][5]

This structural difference leads to a trade-off between binding capacity and specificity.[8]

| Feature | Iminodiacetate (IDA) Resin | Nitrilotriacetic Acid (NTA) Resin |

| Chelating Structure | Tridentate (3 coordination sites)[3][5][8] | Tetradentate (4 coordination sites)[3][5][8] |

| Metal Ion Coordination | Weaker | Stronger |

| Potential Metal Leaching | Higher[9][10] | Lower |

| Protein Binding Capacity | Higher[5][9][10] | Lower |

| Binding Specificity | Lower | Higher |

| Typical Purity | Good | Higher |

| Elution Conditions | Milder (lower imidazole concentration)[10] | More Stringent |

IDA-based resins, like the one discussed here, often provide a higher binding capacity, which can be advantageous for purifying proteins expressed at low levels or for large-scale preparations.[9][11] However, the weaker chelation can lead to higher metal ion leaching and potentially lower purity compared to NTA resins.[9][10]

Sources

- 1. bioclone.net [bioclone.net]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. goldbio.com [goldbio.com]

- 4. N-(5-Amino-1-carboxypentyl)iminodiacetic acid | 129179-17-5 | Benchchem [benchchem.com]

- 5. cube-biotech.com [cube-biotech.com]

- 6. Reaction & Application on synthetic works of (S)-N-(5-Amino-1-Carboxypentyl)Iminodiacetic Acid Hydrate_Chemicalbook [chemicalbook.com]

- 7. bio-rad.com [bio-rad.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. cube-biotech.com [cube-biotech.com]

- 10. info.gbiosciences.com [info.gbiosciences.com]

- 11. marvelgent.com [marvelgent.com]

Application Notes: High-Specificity Purification of Tagged Proteins Using N-(5-Carbobenzyloxyamino)-1-carboxypentyl)iminodiacetic Acid Resin

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Principle of Chelating Affinity Chromatography

Immobilized Metal Affinity Chromatography (IMAC) is a powerful and widely adopted technique for purifying recombinant proteins.[1][2][3] The method is based on the specific interaction between certain amino acid side chains on a protein's surface and metal ions chelated to a solid support matrix.[4] Histidine is the amino acid with the strongest affinity for these metal ions, making IMAC exceptionally effective for purifying proteins engineered with a polyhistidine tag (His-tag).[2][3]

The core of any IMAC system is the chelating ligand immobilized on the chromatography resin. The ligand discussed herein, N-(5-Carbobenzyloxyamino)-1-carboxypentyl)iminodiacetic Acid , is a specialized derivative of iminodiacetic acid (IDA). IDA is a robust tridentate chelating agent, meaning it coordinates a divalent metal ion (such as Ni²⁺, Co²⁺, Cu²⁺, or Zn²⁺) at three sites.[5] This stable chelation leaves coordination sites on the metal ion available to bind with the imidazole rings of the His-tag, enabling the selective capture of the target protein from a complex mixture like a cell lysate.[2][6][7]

The "(5-Carbobenzyloxyamino)-1-carboxypentyl" portion of the ligand serves as a linker arm, covalently attaching the IDA chelating group to the chromatography matrix (e.g., agarose beads). This linker is designed to position the IDA-metal complex away from the matrix backbone, minimizing steric hindrance and enhancing the accessibility for binding to the His-tagged protein.

Experimental Workflow Overview

The IMAC process is a multi-step procedure involving resin preparation, protein binding, washing to remove impurities, and finally, eluting the purified target protein.

Caption: General workflow for IMAC protein purification.

Materials and Reagents

Equipment

-

Chromatography column (gravity-flow or FPLC system compatible)

-

Peristaltic pump or FPLC system (optional, for automated processing)

-

Spectrophotometer for A280 protein quantification

-

SDS-PAGE system for purity analysis

-

End-over-end rotator (for batch binding)

Buffer and Reagent Formulation

It is critical to avoid strong chelating agents like EDTA or citrate in all buffers, as they will strip the metal ions from the resin.[8]

| Buffer/Solution | Purpose | Typical Composition | pH | Notes |

| Binding Buffer | Promotes specific binding of His-tag to the resin. | 20 mM Sodium Phosphate, 500 mM NaCl, 10–20 mM Imidazole | 7.4–8.0 | Low imidazole concentration reduces non-specific binding of contaminating proteins.[9][10] |

| Wash Buffer | Removes non-specifically bound proteins. | 20 mM Sodium Phosphate, 500 mM NaCl, 20–40 mM Imidazole | 7.4–8.0 | Imidazole concentration may be optimized to improve purity without eluting the target protein. |

| Elution Buffer | Competitively elutes the bound His-tagged protein. | 20 mM Sodium Phosphate, 500 mM NaCl, 250–500 mM Imidazole | 7.4–8.0 | High imidazole concentration outcompetes the His-tag for binding to the metal ions.[6][7] |

| Metal Charging Solution | Charges the IDA resin with metal ions. | 50–100 mM NiSO₄ (or CoCl₂, CuSO₄, ZnSO₄) in deionized water | N/A | Nickel is the most common choice for His-tag purification.[2] |

| Stripping Buffer | Removes metal ions for regeneration. | 20 mM Sodium Phosphate, 500 mM NaCl, 50 mM EDTA | 7.4–8.0 | EDTA is a strong chelator that strips the metal from the resin. |

| Regeneration Solution | Cleans the resin for reuse. | 0.5–1.0 M NaOH | N/A | Used for stringent cleaning-in-place (CIP) procedures.[11] |

| Storage Solution | For long-term storage of the resin. | 20% Ethanol | N/A | Prevents microbial growth. |

Detailed Experimental Protocol

This protocol is designed for a standard gravity-flow column purification. Adjust volumes and flow rates for FPLC systems.

Part A: Column Preparation and Metal Ion Charging

-

Resin Slurrying: Gently swirl the bottle of IDA resin to create a homogenous 50% slurry. Pipette the required volume of slurry into a chromatography column. Allow the storage solution to drain.

-

Initial Wash: Wash the resin with 5 column volumes (CV) of deionized water to remove the storage solution.

-

Metal Ion Charging: Load 2 CV of the Metal Charging Solution (e.g., 100 mM NiSO₄) onto the column. A color change (e.g., to light blue for Nickel) should be visible.

-

Excess Metal Removal: Wash the column with 5–10 CV of deionized water to remove any unbound metal ions.

-

Equilibration: Equilibrate the charged resin with 5–10 CV of Binding Buffer.[9] The column is now ready for sample loading.

Part B: Protein Purification

-

Sample Preparation: Clarify the cell lysate by centrifugation (e.g., >15,000 x g for 30 minutes at 4°C) to pellet cell debris.[12] Filter the supernatant through a 0.45 µm filter. Ensure the sample is in a buffer compatible with binding (use buffer exchange if necessary).

-

Protein Binding: Load the clarified lysate onto the equilibrated column.[9] This can be done via gravity flow or by using a pump at a recommended flow rate. For maximum binding, a batch incubation method can be used: mix the resin and lysate in a tube and incubate with gentle end-over-end rotation for 30-60 minutes at 4°C before packing the column.[12]

-

Washing: After the entire sample has passed through, wash the column with 10–20 CV of Wash Buffer. Monitor the absorbance at 280 nm (A280) of the flow-through until it returns to baseline, indicating that all unbound proteins have been washed away.

-

Elution: Apply the Elution Buffer to the column to release the target protein.[9] Collect fractions of 0.5–1.0 CV. Monitor the A280 of the eluate to identify the fractions containing the purified protein.

-

Analysis: Analyze the collected fractions using SDS-PAGE to confirm the purity and size of the eluted protein.[9] Pool the fractions containing the pure protein. If necessary, remove imidazole for downstream applications via dialysis or a desalting column.[7]

Sources

- 1. Immobilized metal ion affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hisタグタンパク質の産生と精製 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. cytivalifesciences.com [cytivalifesciences.com]

- 4. interchim.fr [interchim.fr]

- 5. Metal/Nickel Chelate Affinity Chromatography Resin | Bio-Link [biolink.com]

- 6. bioclone.net [bioclone.net]

- 7. evitria.com [evitria.com]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. static.igem.wiki [static.igem.wiki]

- 10. iba-lifesciences.com [iba-lifesciences.com]

- 11. researchgate.net [researchgate.net]

- 12. [16] Purification of Proteins Using Polyhistidine Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]

Illuminating Molecular Interactions: A Guide to Fluorescence Microscopy on AB-NTA Functionalized Surfaces

Introduction: A Precision Platform for Protein Analysis

In the dynamic world of cellular and molecular biology, the ability to observe and quantify protein interactions in a controlled environment is paramount. Fluorescence microscopy stands as a powerful tool in this endeavor, offering high sensitivity and the ability to visualize individual molecules.[1][2][3] A significant challenge, however, lies in the precise and stable immobilization of proteins onto a surface without compromising their native conformation and function. This guide details the use of Azide-Biotin Nitrilotriacetic Acid (AB-NTA) functionalized surfaces, a sophisticated platform designed to overcome these challenges and unlock new possibilities in the study of protein dynamics, protein-protein interactions, and enzymatic activities at the single-molecule level.[2][4]

The core of this technology lies in the synergistic combination of three key components: the highly specific and reversible binding of a polyhistidine-tag (His-tag) to a nitrilotriacetic acid (NTA) group chelated with a nickel ion (Ni-NTA)[5][6][7], the robust and bio-orthogonal nature of copper-free click chemistry for surface modification[8][9][10][11], and the versatility of biotin-streptavidin interactions for secondary functionalization or signal amplification. The AB-NTA linker provides a powerful means to attach His-tagged proteins to a surface with controlled orientation and density, creating an ideal environment for fluorescence-based assays.[5][12] This application note provides a comprehensive overview, detailed protocols, and expert insights for researchers, scientists, and drug development professionals seeking to leverage AB-NTA functionalized surfaces for cutting-edge fluorescence microscopy applications.

The Power of AB-NTA: Causality in Experimental Design